

Technical Guide: HCV-IN-7 Hydrochloride (CAS Number: 1449756-87-9)

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Compound of Interest

Compound Name: HCV-IN-7 hydrochloride

Cat. No.: B15361649

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Abstract

HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).^{[1][2][3]} With inhibitory concentrations in the picomolar range, this molecule represents a significant area of interest in the development of direct-acting antiviral (DAA) therapies for HCV infection. This document provides a comprehensive technical overview of **HCV-IN-7 hydrochloride**, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Core Compound Details

Property	Value	Reference
Compound Name	HCV-IN-7 hydrochloride	^{[1][2][4]}
CAS Number	1449756-87-9	^{[1][2][4]}
Molecular Formula	C40H50Cl2N8O6S	^{[2][4]}
Molecular Weight	841.85 g/mol	^{[2][4]}
Mechanism of Action	Pan-genotypic HCV NS5A Inhibitor	^{[1][2][3]}

In Vitro Potency and Selectivity

HCV-IN-7 hydrochloride demonstrates potent inhibition of HCV replication across multiple genotypes. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

HCV Genotype	IC ₅₀ (pM)	Reference
GT1a	27	[1]
GT1b	12	[1]
GT2a	5	[1]
GT3a	47	[1]
GT4a	3	[1]
GT6a	28	[1]

Cytochrome P450 (CYP) Inhibition

The inhibitory potential of **HCV-IN-7 hydrochloride** against major CYP isoforms was evaluated at a concentration of 10 µM.

CYP Isoform	Inhibition (%)	Reference
CYP2D6	12	[1]
CYP2C9	42	[1]
CYP3A4	12	[1]

In Vitro Cytotoxicity

The cytotoxic effects of **HCV-IN-7 hydrochloride** were assessed in various cell lines at a concentration of 10 µM.

Cell Line	Cytotoxicity (%)	Reference
Huh7	14	[1]
HepG2	22	[1]
HEK	36	[1]

Pharmacokinetic Profile

Pharmacokinetic studies of **HCV-IN-7 hydrochloride** were conducted in rats and dogs.

Rat Pharmacokinetics

Route of Administration	Dose (mg/kg)	t _{1/2} (h)	CL (mL/min/kg)	V _{ss} (L/kg)	C _{max} (μM)	AUC _{last} (μM*h)	Reference
Intravenous (iv)	1	2	11	2	-	-	[1]
Oral (po)	10	-	-	-	1	6	[1]

Dog Pharmacokinetics

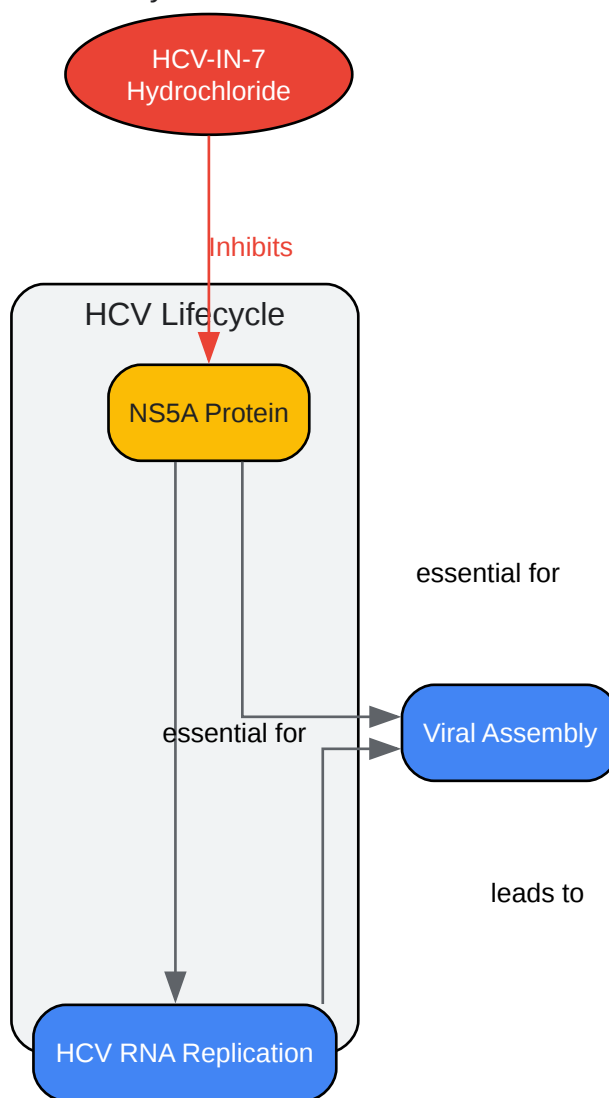
Route of Administration	Dose (mg/kg)	t _{1/2} (h)	CL (mL/min/kg)	V _{ss} (L/kg)	C _{max} (μM)	AUC _{last} (μM*h)	Reference
Intravenous (iv)	1	4	6	2	-	-	[1]
Oral (po)	10	-	-	-	5	49	[1]

Mechanism of Action: HCV NS5A Inhibition

HCV NS5A is a crucial phosphoprotein involved in both HCV RNA replication and the assembly of new virus particles.[\[5\]](#) While it lacks enzymatic activity, it functions as a scaffold for the

formation of the viral replication complex.[5] **HCV-IN-7 hydrochloride** targets NS5A, disrupting its normal function and thereby inhibiting viral replication across various genotypes.[1]

HCV-IN-7 Hydrochloride Mechanism of Action



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Figure 1: Inhibition of HCV NS5A by **HCV-IN-7 hydrochloride** disrupts viral replication and assembly.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of HCV NS5A inhibitors.

HCV Replicon Assay

This assay is used to determine the in vitro potency of the compound against different HCV genotypes.

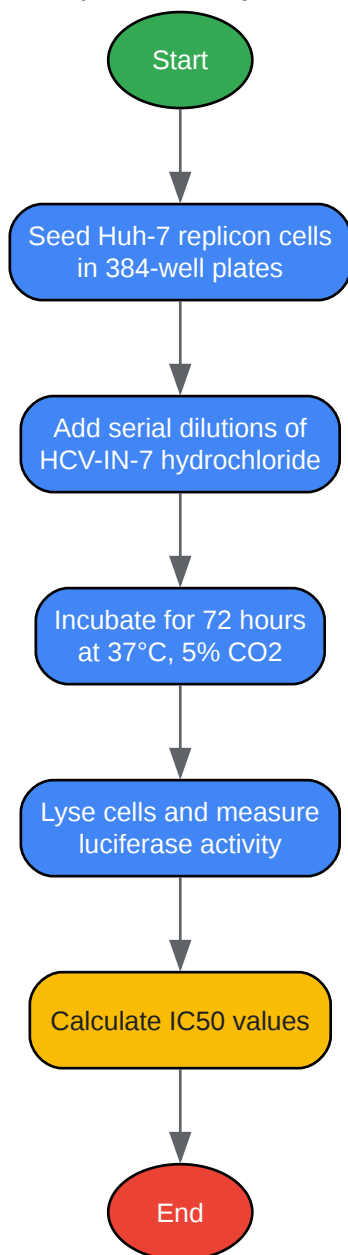
Materials:

- Huh-7 cell lines stably harboring HCV subgenomic replicons (e.g., GT1b and GT2a) with a luciferase reporter gene.
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
- **HCV-IN-7 hydrochloride** dissolved in dimethyl sulfoxide (DMSO).
- Luciferase assay reagent.
- 384-well plates.

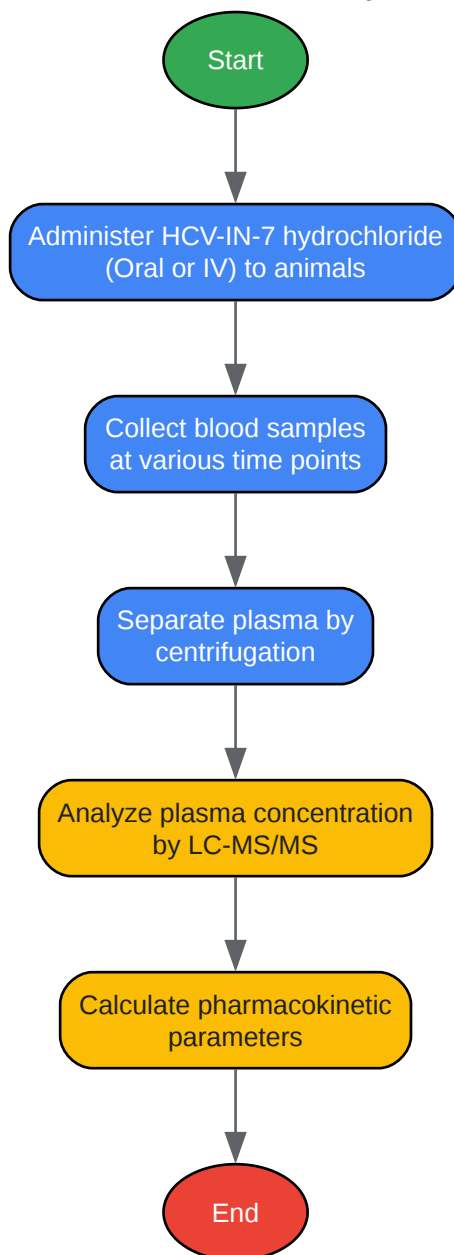
Procedure:

- Seed the stable replicon-containing Huh-7 cells in 384-well plates.
- Prepare serial dilutions of **HCV-IN-7 hydrochloride** in DMSO and add to the wells. A final DMSO concentration of 0.5% is typically used.
- Include a positive control (a known potent HCV inhibitor) and a negative control (DMSO vehicle).
- Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
- After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Assay Workflow



In Vivo Pharmacokinetic Study Workflow



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